molecular formula C20H26ClN3O2 B6059012 (3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol

Numéro de catalogue B6059012
Poids moléculaire: 375.9 g/mol
Clé InChI: GOTCLDLCXNYTED-WOJBJXKFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol, also known as CR845, is a small molecule kappa opioid receptor agonist. It is a promising drug candidate for the treatment of various disorders, including chronic pain, pruritus, and other conditions associated with inflammation and immune activation.

Mécanisme D'action

(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol exerts its effects by binding to the kappa opioid receptor, which is expressed in various tissues throughout the body, including the central and peripheral nervous systems, immune cells, and other organs. Activation of the kappa opioid receptor by this compound leads to the inhibition of pain signaling pathways and the modulation of immune responses, resulting in the reduction of pain, itching, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of pain signaling pathways, and the reduction of inflammation and immune activation. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol has several advantages over traditional opioid analgesics, including its ability to reduce pain and itching without the side effects associated with traditional opioids, such as respiratory depression, sedation, and addiction. However, this compound has limitations in terms of its potency and selectivity for the kappa opioid receptor, which may limit its efficacy in certain patient populations.

Orientations Futures

There are several future directions for the development of (3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol and related compounds. These include the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of new therapeutic indications, and the development of combination therapies with other drugs to enhance its efficacy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound is complex and requires expertise in organic chemistry. The chemical structure of this compound is shown below:

Applications De Recherche Scientifique

(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol has been extensively studied for its therapeutic potential in various preclinical and clinical studies. It has shown efficacy in reducing pain and itching without the side effects associated with traditional opioid analgesics. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and immune-related disorders.

Propriétés

IUPAC Name

(3R,4R)-1-[(6-chloroquinolin-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c21-15-2-4-18-14(11-15)1-3-16(22-18)12-23-8-7-19(20(26)13-23)24-9-5-17(25)6-10-24/h1-4,11,17,19-20,25-26H,5-10,12-13H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTCLDLCXNYTED-WOJBJXKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=NC4=C(C=C3)C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=NC4=C(C=C3)C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.